![molecular formula C12H20FNO4S B2520289 [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride CAS No. 2249101-50-4](/img/structure/B2520289.png)
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride, also known as PMSF, is a chemical compound widely used in scientific research. It is a serine protease inhibitor that irreversibly inhibits the activity of proteases, enzymes that break down proteins. PMSF has a wide range of applications in biochemistry, molecular biology, and other related fields.
Mecanismo De Acción
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride irreversibly inhibits serine proteases by forming a covalent bond with the active site serine residue. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride reacts with the hydroxyl group of the serine residue, forming a stable ester linkage. This prevents the protease from breaking down proteins, allowing researchers to study the protein of interest without interference from proteases.
Biochemical and Physiological Effects
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride has no known biochemical or physiological effects on its own. However, its ability to inhibit proteases can have a significant impact on the biochemical and physiological processes being studied. Proteases play a crucial role in many biological processes, including digestion, blood clotting, and cell signaling. Inhibiting proteases can alter these processes, providing researchers with valuable insights into their mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride is its broad-spectrum activity against serine proteases. This makes it a useful tool in many different experimental settings. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride is also relatively easy to use and is compatible with many different types of experimental systems.
However, [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride has some limitations. It is not effective against all types of proteases, and some proteases are resistant to [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride inhibition. Additionally, [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride irreversibly inhibits proteases, which can limit its usefulness in some experimental settings.
Direcciones Futuras
For the use of [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride include the development of more specific protease inhibitors and the study of protease-related diseases.
Métodos De Síntesis
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride is synthesized by reacting piperidine with oxalyl chloride to form 1-(oxalyl)piperidine, which is then reacted with 4-hydroxytetrahydrofuran to form 1-(oxane-4-carbonyl)piperidine. This compound is then reacted with methanesulfonyl fluoride to form [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride. The synthesis process is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride is also used to inhibit proteases in cell lysates, tissue extracts, and purified protein preparations. [1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride is used in a variety of applications, including protein purification, enzyme assays, and western blotting.
Propiedades
IUPAC Name |
[1-(oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4S/c13-19(16,17)9-10-1-5-14(6-2-10)12(15)11-3-7-18-8-4-11/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYDKQOEHRNKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CS(=O)(=O)F)C(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

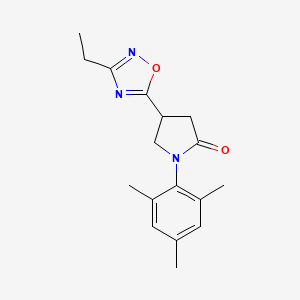
![5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2520210.png)
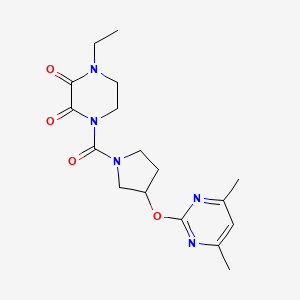
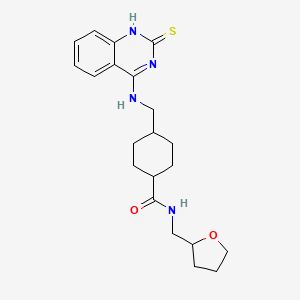
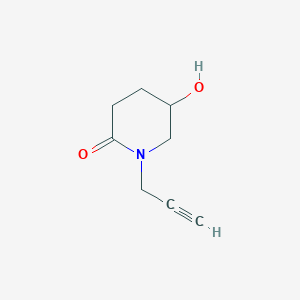
![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)
![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2520215.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)
![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)
![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)
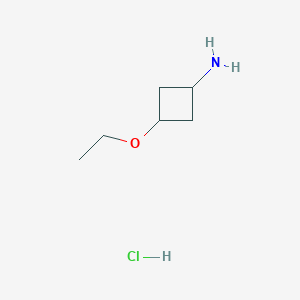
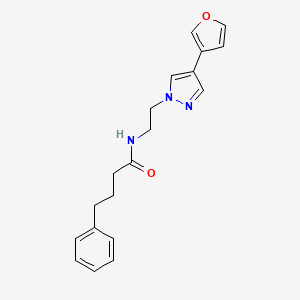
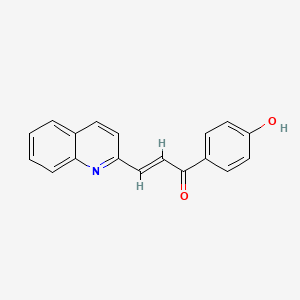
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)